Superior IDO Inhibition Potency Compared to 4-Phenylimidazole Reference
Chandrananimycin A exhibits a Ki of 326 nM against human IDO1, representing a >200-fold improvement in potency over the reference IDO inhibitor 4-phenylimidazole, which displays an IC50 of 70.3 μM in the same assay system [1]. This places Chandrananimycin A among the more potent naturally occurring IDO inhibitors, a property not shared by the structurally related phenoxazinone exfoliazone [2].
| Evidence Dimension | IDO1 Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 326 nM |
| Comparator Or Baseline | 4-Phenylimidazole (IC50 = 70.3 μM) |
| Quantified Difference | >215-fold lower Ki value (higher affinity) |
| Conditions | Human IDO1 enzymatic assay; ChEMBL_941535 (CHEMBL2330526) |
Why This Matters
This high potency makes Chandrananimycin A a valuable tool compound for IDO-related immuno-oncology research where stronger target engagement is required.
- [1] BindingDB. (2013). Ki Summary for Chandrananimycin A (BDBM50428068). University of California, San Diego. View Source
- [2] Pasceri, R., Siegel, D., Ross, D., & Moody, C. J. (2013). Aminophenoxazinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis of exfoliazone and chandrananimycin A. Journal of Medicinal Chemistry, 56(8), 3310-3317. View Source
